Medicarpin 3-O-glucoside-6'-malonate

Description

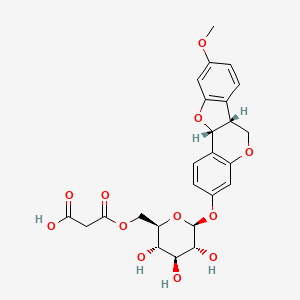

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O12 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C25H26O12/c1-32-11-2-4-13-15-9-33-16-7-12(3-5-14(16)24(15)36-17(13)6-11)35-25-23(31)22(30)21(29)18(37-25)10-34-20(28)8-19(26)27/h2-7,15,18,21-25,29-31H,8-10H2,1H3,(H,26,27)/t15-,18+,21+,22-,23+,24-,25+/m0/s1 |

InChI Key |

BQAJKXKYTQTBDK-PCHDOLKHSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Dynamics of Medicarpin 3 O Glucoside 6 Malonate

Enzymatic Pathways Leading to the Medicarpin (B1676140) Aglycone

The formation of the medicarpin core structure, known as the aglycone, is a sophisticated enzymatic cascade that begins with primary metabolites and proceeds through the flavonoid and isoflavonoid (B1168493) pathways to yield the characteristic pterocarpan (B192222) skeleton.

The biosynthesis of all isoflavonoids, including medicarpin, originates from the general phenylpropanoid pathway. nih.govoup.com This pathway converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) : Initiates the pathway by deaminating phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid (p-coumarate). nih.gov

4-coumarate:CoA ligase (4CL) : Activates 4-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate 4-coumaroyl-CoA. nih.govnih.gov

This activated thioester, 4-coumaroyl-CoA, serves as a crucial branch point, feeding into various metabolic pathways, including the flavonoid pathway which is essential for medicarpin synthesis. nih.govnih.gov In the flavonoid pathway, 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to produce a chalcone (B49325), which is then isomerized to a flavanone (B1672756). nih.gov In legumes, the specific flavanone precursor for medicarpin is liquiritigenin. nih.govoup.com

The commitment to pterocarpan biosynthesis involves a series of reduction steps catalyzed by specialized enzymes. Two of the most critical enzymes in the formation of medicarpin are Isoflavone (B191592) Reductase (IFR) and Vestitone (B1219705) Reductase (VR). researchgate.net

Isoflavone Reductase (IFR) : This enzyme is a key player in the later stages of the pterocarpan phytoalexin pathway. nih.gov In medicarpin-producing species like alfalfa, IFR catalyzes the NADPH-dependent reduction of the isoflavone 2'-hydroxyformononetin (B191511) at the C2-C3 double bond to produce the isoflavanone (B1217009) (3R)-vestitone. nih.govscholaris.ca This reaction is a pivotal step that channels the metabolic flow towards medicarpin. nih.gov IFR is recognized as a critical enzyme in the final stages of the medicarpin biosynthetic pathway. scholaris.ca

Vestitone Reductase (VR) : Following the action of IFR, Vestitone Reductase catalyzes the NADPH-dependent reduction of (3R)-vestitone. researchgate.netnih.gov This conversion was once thought to be a single step to medicarpin but is now understood to involve two independent enzymes. researchgate.net VR specifically reduces the keto group of vestitone to form 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). researchgate.net VR exhibits high stereochemical specificity, acting only on (3R)-vestitone. nih.govresearchgate.net The subsequent dehydration of DMI, catalyzed by DMI dehydratase, results in the closure of an ether ring to form the final medicarpin aglycone. researchgate.net Both IFR and VR are cytosolic enzymes, indicating that the late stages of pterocarpan biosynthesis occur in the plant cytosol. researchgate.net

While IFR and VR are specific to the later steps, the synthesis of their substrates depends on core enzymes of the general flavonoid pathway.

Chalcone Synthase (CHS) : CHS is the first committed enzyme in the flavonoid biosynthetic pathway. wikipedia.orggoogle.com It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (specifically, 2',4,4',6'-tetrahydroxychalcone). wikipedia.orgnih.gov This reaction represents the entry point from the general phenylpropanoid pathway into the flavonoid branch. nih.gov

Chalcone Isomerase (CHI) : This enzyme catalyzes the stereospecific cyclization of the chalcone into a flavanone. nih.gov In the case of medicarpin biosynthesis, the flavanone intermediate is liquiritigenin. nih.gov The activity of CHI is crucial as it creates the three-ring structure that will be further modified to become an isoflavonoid. nih.gov The interaction between CHS and CHI is believed to enhance the efficiency of the pathway. wikipedia.org From the flavanone, the pathway proceeds to the isoflavone daidzein (B1669772), which is then methylated to form formononetin (B1673546), the precursor for the IFR-catalyzed reaction. nih.gov

Conjugation Reactions: Glucosylation and Malonylation

Once the medicarpin aglycone is synthesized, it undergoes two key conjugation reactions—glucosylation and malonylation—to form the final, stable storage compound, medicarpin 3-O-glucoside-6'-O-malonate. nih.gov These modifications increase water solubility and facilitate transport and storage within the plant cell, often in the vacuole. researchgate.netnih.gov

The addition of a glucose molecule to an isoflavonoid is a critical step in its metabolism. This reaction is catalyzed by a family of enzymes known as UDP-glucose:isoflavone 7-O-glucosyltransferases (IF7GT). wikipedia.org These enzymes transfer a glucose moiety from UDP-glucose to the 7-hydroxyl group of an isoflavone, such as daidzein or genistein, to form an isoflavone 7-O-glucoside. wikipedia.orgoup.com This is the first step in the conjugation process for many isoflavonoids. oup.com

In the specific case of medicarpin 3-O-glucoside-6'-O-malonate, the glucose is attached at the 3-position of the medicarpin structure. nih.gov While the enzymes responsible for glucosylating isoflavone precursors at the 7-position are well-characterized, the specific glucosyltransferase that acts on the 3-position of the medicarpin pterocarpan skeleton is less defined in the available literature. However, the end product, medicarpin 3-O-glucoside, is a known intermediate before the final malonylation step.

The final step in the biosynthesis is the malonylation of the glucose moiety. This reaction is catalyzed by malonyl-CoA:isoflavone-7-O-glucoside-6''-O-malonyltransferase (IFMaT). nih.govwikipedia.org This enzyme belongs to the acyltransferase family and transfers a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucose attached to the isoflavone glucoside. nih.govnih.gov

This malonyltransferase exhibits high specificity. nih.gov Studies on the enzyme from chickpea roots showed it has a high affinity for isoflavone 7-O-glucosides like biochanin A 7-O-glucoside and formononetin 7-O-glucoside. nih.gov It shows much lower activity towards flavone, flavonol 7-O-glucosides, or chalcone 4'-O-glucosides and does not act on flavonol 3-O-glucosides or isoflavone 4'-O-glucosides. nih.gov This specificity ensures that only the correct isoflavonoid glucosides are malonylated, leading to the formation of stable conjugates like medicarpin 3-O-glucoside-6'-O-malonate, which are then stored in the plant. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Medicarpin Aglycone

| Enzyme | Abbreviation | Function | Pathway Stage |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov | General Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. nih.gov | General Phenylpropanoid |

| 4-coumarate:CoA ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. nih.gov | General Phenylpropanoid |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. wikipedia.org | Flavonoid Biosynthesis |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone (e.g., liquiritigenin). nih.gov | Flavonoid Biosynthesis |

| Isoflavone synthase | IFS | Converts flavanone to an isoflavone (e.g., daidzein). nih.govnih.gov | Isoflavonoid Biosynthesis |

| Isoflavone Reductase | IFR | Reduces 2'-hydroxyformononetin to (3R)-vestitone. nih.govscholaris.ca | Pterocarpan Biosynthesis |

| Vestitone Reductase | VR | Reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol. researchgate.net | Pterocarpan Biosynthesis |

| DMI Dehydratase | - | Dehydrates the product of VR to form medicarpin. researchgate.net | Pterocarpan Biosynthesis |

Table 2: Enzymes Involved in Conjugation Reactions

| Enzyme | Abbreviation | Function | Pathway Stage |

| Isoflavone 7-O-glucosyltransferase | IF7GT | Adds a glucose moiety to an isoflavone precursor. wikipedia.org | Conjugation |

| Isoflavone 7-O-glucoside-6''-O-malonyltransferase | IFMaT | Adds a malonyl group to the 6"-position of the glucose on an isoflavone glucoside. nih.govwikipedia.org | Conjugation |

Regulation of Biosynthesis and Accumulation

The regulation of Medicarpin 3-O-glucoside-6'-malonate biosynthesis is a multi-layered process involving transcriptional control of key biosynthetic genes, induction by various signaling molecules, and precise subcellular organization of the metabolic pathway.

The biosynthesis of medicarpin, the aglycone of this compound, is controlled at the transcriptional level through the coordinated expression of several key enzyme-encoding genes. Among the most critical are Chalcone Synthase (CHS), Isoflavone Reductase (IFR), and Vestitone Reductase (VR).

Chalcone synthase (CHS) catalyzes the initial committed step of the flavonoid biosynthetic pathway. nih.gov The expression of CHS is a key regulatory point and is induced by various stress factors. Studies in alfalfa have shown that fungal elicitors lead to an increase in CHS activity. nih.gov The promoter of the CHS gene contains specific cis-acting elements that are responsive to fungal elicitors, indicating a direct transcriptional activation mechanism. nih.govnih.gov

Isoflavone reductase (IFR) and vestitone reductase (VR) are pivotal enzymes in the later stages of medicarpin biosynthesis. In alfalfa, the accumulation of medicarpin following fungal infection is preceded by the increased transcription of IFR. shareok.org The regulation of these genes is often coordinated. For instance, in Medicago truncatula, transcription factors from the MYB family, such as MtPAR, have been shown to regulate genes in the flavonoid pathway, which could include those leading to medicarpin synthesis. pnas.orgnih.gov

The table below summarizes the key genes and their roles in medicarpin biosynthesis.

| Gene | Enzyme | Role in Biosynthesis | Transcriptional Regulation |

| CHS | Chalcone Synthase | Catalyzes the first committed step in flavonoid biosynthesis. nih.gov | Induced by fungal elicitors; its promoter contains responsive cis-acting elements. nih.govnih.gov |

| IFR | Isoflavone Reductase | A key enzyme in the isoflavonoid pathway leading to medicarpin. | Transcripts accumulate rapidly in response to fungal infection. shareok.org |

| VR | Vestitone Reductase | Catalyzes a critical reduction step in the formation of medicarpin. | Co-regulated with other genes in the pathway under stress conditions. |

The synthesis and accumulation of this compound and its precursors are significantly influenced by external stimuli, particularly from biotic and abiotic stressors.

Fungal Elicitors: Pathogen attack is a potent inducer of phytoalexin biosynthesis. In alfalfa, inoculation with the fungal pathogen Colletotrichum trifolii leads to a rapid accumulation of medicarpin. shareok.org This response is often preceded by the transcriptional activation of key biosynthetic genes. Studies using fungal elicitors in alfalfa protoplasts have demonstrated a direct link between the elicitor signal and the induction of CHS gene expression. nih.govnih.gov This rapid induction of the biosynthetic pathway is a crucial component of the plant's defense mechanism.

Copper Stress: Abiotic factors such as heavy metal stress can also trigger the isoflavonoid pathway. In alfalfa seedlings, exposure to low concentrations of copper chloride (CuCl2) leads to the accumulation of medicarpin and formononetin conjugates in the foliage. ishs.org However, increasing copper concentrations can inhibit the accumulation of these conjugates while not affecting the aglycones. ishs.org This suggests a complex regulatory network where copper can modulate both the synthesis and the conjugation of isoflavonoids. The response to copper stress can also involve the differential turnover of medicarpin and its glucoside-malonate conjugate in the roots. ishs.org

The following table details the effects of different elicitors on medicarpin and its conjugates.

| Elicitor | Plant | Observed Effect | Reference |

| Fungal Elicitor (Colletotrichum trifolii) | Alfalfa (Medicago sativa) | Rapid accumulation of medicarpin and its conjugates. | shareok.org |

| Fungal Elicitor | Alfalfa (Medicago sativa) Protoplasts | Induction of Chalcone Synthase (CHS) gene expression. | nih.govnih.gov |

| Copper Chloride (CuCl2) | Alfalfa (Medicago sativa) Seedlings | Accumulation of medicarpin and formononetin conjugates at low concentrations. | ishs.org |

The biosynthesis and storage of this compound are spatially organized within the plant cell. The initial steps of isoflavonoid biosynthesis, including the reactions catalyzed by CHS and IFR, are believed to occur on the cytosolic face of the endoplasmic reticulum. frontiersin.org

Following their synthesis, isoflavonoid glucosides are transported into the vacuole for storage. This transport is an active process mediated by specific transporters. In Medicago truncatula, a multidrug and toxin extrusion (MATE) transporter, MATE2, has been identified as being responsible for the vacuolar sequestration of flavonoid glycosides, including those that are malonylated. nih.govnih.govoup.comunt.eduamanote.com The malonylation of flavonoid glucosides, including likely medicarpin 3-O-glucoside, is thought to enhance their transport efficiency into the vacuole. nih.govnih.govunt.edu The final malonylation step, which converts medicarpin 3-O-glucoside to this compound, is catalyzed by a malonyl-CoA:pterocarpan-7-O-beta-D-glucoside 6''-O-malonyltransferase. metabolicatlas.org While the glucosylation is thought to happen in the cytosol, the subsequent malonylation can occur in the cytosol or be associated with the vacuolar membrane, facilitating immediate transport. frontiersin.org

The subcellular organization ensures that the potentially cytotoxic aglycone, medicarpin, is converted to its less toxic and more stable conjugated forms and safely stored away from the cytoplasm.

Plants can increase the levels of the active aglycone, medicarpin, through two primary mechanisms: de novo synthesis from metabolic precursors or the hydrolysis of pre-existing conjugates like this compound. The balance between these two pathways is often dependent on the nature and intensity of the stress signal.

De novo synthesis involves the complete biosynthetic pathway starting from primary metabolites. Elicitation with yeast extract, which mimics a pathogen attack, has been shown to induce the de novo biosynthesis of isoflavonoids, including medicarpin, in Medicago truncatula cell cultures. nih.gov This pathway allows for a sustained and high-level production of the phytoalexin in response to a persistent threat.

In contrast, the hydrolysis of stored conjugates provides a more rapid, albeit potentially shorter-lived, response. Under certain conditions, such as treatment with the wound signal methyl jasmonate, the accumulation of medicarpin in Medicago truncatula cell cultures appears to occur through the remobilization of pre-existing isoflavone glycoside stores. nih.gov Similarly, under high copper stress, there is an observed inhibition of conjugate accumulation and a differential turnover, suggesting that hydrolysis of conjugates like this compound could be a mechanism to release the aglycone medicarpin. ishs.org

This dual strategy allows the plant to mount a rapid initial defense by hydrolyzing stored conjugates, followed by a more sustained defense through the activation of de novo synthesis.

Occurrence and Distribution in Plant Systems

Taxonomic and Genotypic Distribution

Medicarpin (B1676140) 3-O-glucoside-6'-malonate and its aglycone, medicarpin, are well-documented constituents of the Leguminosae (Fabaceae) family, a group of plants renowned for their rich isoflavonoid (B1168493) content.

Medicago sativa (Alfalfa): This widely cultivated forage legume is a known source of medicarpin and its conjugates. ishs.org Specifically, Medicarpin 3-O-glucoside-6'-malonate has been identified in healthy alfalfa plants. ishs.org

Cicer arietinum (Chickpea): Cell suspension cultures of chickpea have been shown to constitutively produce this compound. nih.govelsevierpure.com Its presence as a pre-formed conjugate is significant, as it can be hydrolyzed to release the active phytoalexin, medicarpin, in response to stress. colab.ws

Trifolium repens (White Clover): While direct isolation of this compound from Trifolium repens is not explicitly detailed in the reviewed literature, callus tissue cultures of this species accumulate the aglycone, medicarpin, upon elicitation, suggesting the presence of its conjugated precursors.

Trigonella foenum-graecum (Fenugreek): Studies on fenugreek seedlings have investigated the accumulation of both medicarpin and its 3-O-glucoside-6'-O-malonate conjugate (MGM) in response to elicitors. This indicates the plant's capacity to synthesize and store this specific compound. nih.gov

Table 1: Presence of this compound in selected Leguminosae species

| Species | Common Name | Evidence of Presence |

|---|---|---|

| Medicago sativa | Alfalfa | Directly identified in healthy plants. ishs.org |

| Cicer arietinum | Chickpea | Isolated from cell suspension cultures. nih.govelsevierpure.com |

| Trifolium repens | White Clover | Accumulation of the aglycone, medicarpin, is documented, implying the presence of conjugates. |

| Trigonella foenum-graecum | Fenugreek | Accumulation of both medicarpin and its 3-O-glucoside-6'-O-malonate conjugate has been studied. nih.gov |

The occurrence of this compound appears to be largely restricted to the Leguminosae family.

Ononis spinosa (Spiny Restharrow): While this member of the Leguminosae family is known to contain the aglycone medicarpin, the presence of its 3-O-glucoside-6'-malonate conjugate is not explicitly reported in the available literature.

Drynaria roosii : Based on the current scientific literature, there is no evidence to suggest the presence of this compound or other pterocarpans in this fern species. Phytochemical studies of the related Drynaria quercifolia have identified other classes of flavonoids, but not isoflavonoids. phcogrev.comsilae.itresearchgate.net

Brassica oleracea (Cabbage, Broccoli, Kale): This species, belonging to the Brassicaceae family, is not known to produce isoflavonoids like this compound. nih.gov Its flavonoid profile is typically characterized by flavonols such as kaempferol (B1673270) and quercetin (B1663063) glycosides. nih.gov

Spatial and Temporal Accumulation Profiles

The accumulation of this compound within a plant is a dynamic process, influenced by tissue type and developmental stage.

Research indicates a distinct distribution of this compound within different plant organs.

Roots: In Medicago sativa, the conjugates of medicarpin, including the 3-O-glucoside-6'-malonate form, are predominantly found in the roots. ishs.org Similarly, in elicited Trigonella foenum-graecum seedlings, the hydrolysis of the conjugate to free medicarpin is a notable response in the roots under certain stress conditions.

Leaves: Under normal growth conditions, the foliage of Medicago sativa contains very low concentrations of medicarpin conjugates. ishs.org

Nodules: The role of isoflavonoids in the interaction between legumes and nitrogen-fixing bacteria is well-established. In Medicago sativa, mature, non-nodulated plants have been observed to contain higher levels of formononetin-O-glucoside-6"-O-malonate in their roots compared to nodulated plants, suggesting a potential regulatory role for these conjugates in nodulation. ishs.org

Meristems: Specific information regarding the localization of this compound in meristematic tissues is not detailed in the reviewed literature.

Table 2: Tissue-Specific Localization of Medicarpin Conjugates

| Plant Species | Tissue | Finding |

|---|---|---|

| Medicago sativa | Roots | Predominant site of accumulation. ishs.org |

| Leaves | Very low concentrations under normal conditions. ishs.org | |

| Trigonella foenum-graecum | Roots | Hydrolysis of the conjugate occurs in response to stress. |

| Shoots | Accumulation of the aglycone, medicarpin, increases with certain stressors, while the conjugate levels remain stable. | |

| Cicer arietinum | Cell Cultures | Constitutively produced. nih.govelsevierpure.com |

The concentration of this compound can change as the plant grows and matures. In Medicago sativa, these conjugates have been shown to accumulate with age. ishs.org Mature plants that have not formed root nodules exhibit higher levels of the related conjugate, formononetin (B1673546) O-glucoside-6"-O-malonate, in their roots, pointing to a developmental regulation of these compounds. ishs.org This suggests that the synthesis and storage of these isoflavonoid conjugates are intricately linked to the plant's life cycle and its physiological state.

Ecological Functions and Inter Organismal Interactions

Contribution to Plant Defense Mechanisms as a Phytoalexin Conjugate

Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. Medicarpin (B1676140), the aglycone of Medicarpin 3-O-glucoside-6'-malonate, is a well-characterized phytoalexin. The conjugated form, this compound, serves as a pre-formed defense compound that can be rapidly mobilized and activated upon pathogenic challenge.

The accumulation of medicarpin and its conjugates is a key defense response against fungal pathogens. In Medicago truncatula, infection with the root-infecting necrotrophic fungus Rhizoctonia solani leads to the accumulation of the pterocarpan (B192222) medicarpin, indicating its role in the plant's defense strategy against this pathogen. nih.gov The presence of this compound as a constitutive conjugate in roots allows for a rapid defense response, as the active aglycone, medicarpin, can be released upon enzymatic action.

The fungus Nectria haematococca, a pathogen of chickpea, has evolved mechanisms to detoxify phytoalexins, including medicarpin. nih.gov This pathogen's ability to metabolize medicarpin into less toxic compounds is directly linked to its virulence, highlighting the importance of medicarpin as a plant defense compound. nih.gov The detoxification process underscores the evolutionary arms race between plants and pathogens, where the plant's chemical defenses are a critical barrier to infection.

The general antifungal properties of isoflavonoids are well-documented. They can inhibit the germination of fungal spores and the elongation of mycelial hyphae. nih.gov The mechanism of action can be both non-specific, stemming from their antioxidant properties, and specific, by inactivating microbial enzymes essential for infection. nih.gov

While direct evidence of this compound's role in defense against the stem nematode Ditylenchus dipsaci is not extensively documented, the broader class of flavonoids, to which it belongs, is known to be involved in plant defense against nematodes. Flavonoids can act as repellents to parasitic nematodes, thereby reducing infestation. researchgate.net These compounds are part of the chemical arsenal that plants deploy in the rhizosphere to deter herbivores and pathogens. The presence of constitutive isoflavonoid (B1168493) conjugates in the roots, such as this compound, could therefore contribute to a basal level of resistance against nematode attack.

This compound exhibits both constitutive and inducible roles in plant defense. In cell suspension cultures of alfalfa (Medicago sativa), it is a major constitutive secondary metabolite, also found in the roots of the plant. nih.gov This constitutive presence provides a ready defense mechanism that can be quickly activated.

Upon exposure to elicitors from the fungus Colletotrichum lindemuthianum, a rapid accumulation of the phytoalexin medicarpin is observed in alfalfa cells. nih.gov This is followed by an increase in the levels of this compound, suggesting that a significant portion of the newly synthesized medicarpin is conjugated for storage or transport. nih.gov Studies with radio-labeled precursors have shown that under elicitation, there is a predominant incorporation of the label into medicarpin, with a substantial amount being subsequently conjugated. nih.gov

This dual role is further illustrated by the response of Medicago truncatula to powdery mildew. While total medicarpin levels (aglycone plus conjugates) are measured, the early accumulation of medicarpin in resistant genotypes suggests a possible rapid remobilization from pre-existing conjugate forms. nih.gov

| Defense Role | Description | Supporting Evidence |

|---|---|---|

| Constitutive | Present in healthy plant tissues, providing a baseline level of defense. | Major secondary metabolite in alfalfa cell cultures and roots. nih.gov |

| Inducible | Levels increase in response to pathogen or elicitor challenge. | Accumulation of medicarpin and its conjugate after treatment with fungal elicitors. nih.gov |

Role in Plant-Microbe Symbioses and Interactions

Beyond its role in defense, this compound and related isoflavonoids are crucial for establishing and modulating interactions with beneficial microbes in the rhizosphere.

Plant growth-promoting rhizobacteria (PGPR) can significantly influence the secondary metabolism of plants. Inoculation of Medicago truncatula with rhizobacteria from the genus Pseudomonas has been shown to affect the phenylpropanoid biosynthesis pathway, which is the precursor pathway for isoflavonoids. nih.govmdpi.com Specifically, these bacteria can lead to an increase in the expression of genes encoding phenylalanine ammonia-lyase (PAL), a key enzyme in this pathway. nih.gov This stimulation of the phenylpropanoid pathway can lead to an increased production of phenolic compounds, including isoflavonoids. nih.govmdpi.com This suggests that the presence of beneficial rhizobacteria can prime the plant for enhanced defense responses by boosting the production of compounds like this compound.

| Rhizobacteria Genus | Effect on M. truncatula | Metabolic Pathway Affected | Key Enzyme |

|---|---|---|---|

| Pseudomonas | Increased expression of biosynthesis genes and accumulation of phenolic compounds. nih.govmdpi.com | Phenylpropanoid Biosynthesis | Phenylalanine ammonia-lyase (PAL) nih.gov |

The rhizosphere is a zone of intense chemical communication between plants and microorganisms. nih.gov Root exudates are a primary medium for this dialogue, and isoflavonoids are key components of these exudates in legumes. nih.govnih.govresearchgate.net

Inoculation of alfalfa with the symbiotic bacterium Sinorhizobium meliloti leads to the exudation of medicarpin and its glycosides into the rhizosphere, compounds that are not detected in the exudates of uninoculated plants. nih.govnih.govresearchgate.net This indicates a specific response to the presence of the symbiotic partner, where the plant releases compounds that are also involved in defense. This dual functionality highlights the complexity of rhizosphere signaling.

Furthermore, the composition of root exudates can be influenced by interactions with other plants. The concentration of medicarpin in the root exudates of several legume species was found to be significantly higher when they were co-cultivated with wheat. acs.org This suggests a role for medicarpin and its conjugates in mediating plant-plant interactions, in addition to plant-microbe interactions. These exuded compounds can shape the microbial community structure in the rhizosphere and influence the outcome of both pathogenic and symbiotic relationships. semanticscholar.org

Future Research Directions

Unraveling Complex Regulatory Networks Governing Biosynthesis and Accumulation

The biosynthesis of pterocarpans is a tightly regulated process, often induced in response to biotic and abiotic stresses. While the core biosynthetic pathway of medicarpin (B1676140) is relatively well-understood, the regulatory networks governing the expression of biosynthetic genes, particularly those involved in the final glucosylation and malonylation steps, remain largely uncharacterized. Future research should focus on identifying and characterizing the transcription factors (TFs) that modulate the expression of genes encoding isoflavone (B191592) synthase, isoflavone reductase, and the subsequent enzymes leading to medicarpin.

Key research questions to address include:

What are the specific cis-regulatory elements in the promoters of medicarpin biosynthesis genes?

Which families of transcription factors (e.g., MYB, bHLH, WRKY) are the key regulators of this pathway?

How do these regulatory factors interact to form a coordinated response to environmental stimuli?

Advanced molecular techniques such as yeast one-hybrid screens, chromatin immunoprecipitation sequencing (ChIP-seq), and transcriptomic analysis of plants with altered TF expression will be instrumental in mapping these complex regulatory networks. A deeper understanding of this regulation is crucial for developing strategies to enhance the production of medicarpin and its conjugates in crop plants.

Detailed Mechanistic Studies of Conjugating Enzymes and Their Substrate Specificity

The conversion of medicarpin to Medicarpin 3-O-glucoside-6'-malonate involves two key enzymatic steps: glucosylation and malonylation. The enzymes responsible for these modifications, a UDP-glucose:isoflavonoid (B1168493) 3-O-glucosyltransferase (UGT) and a malonyl-CoA:isoflavone 7-O-glucoside-6'-O-malonyltransferase (MT), are critical for the stability, solubility, and compartmentalization of the final compound. While homologous enzymes have been characterized in other legumes for different isoflavonoids, detailed mechanistic studies of the specific enzymes that utilize medicarpin as a substrate are lacking.

Future research should aim to:

Isolate and purify the specific UGT and MT enzymes responsible for the synthesis of this compound.

Conduct detailed kinetic and structural analyses to understand their substrate specificity and catalytic mechanisms.

Investigate the subcellular localization of these enzymes to understand the spatial organization of the conjugation pathway.

This knowledge will not only provide fundamental insights into plant secondary metabolism but also offer tools for the chemoenzymatic synthesis of novel bioactive compounds.

Application of Omics Technologies for Systems-Level Understanding of Plant Metabolism

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to gain a holistic understanding of plant metabolism. Integrated multi-omics approaches can be applied to model legumes such as Medicago truncatula to dissect the metabolic pathways and regulatory networks associated with this compound.

Future omics-based research should focus on:

Transcriptomic analysis to identify co-expressed gene clusters involved in medicarpin biosynthesis and conjugation under various stress conditions.

Metabolomic profiling to quantify the accumulation of medicarpin and its various conjugates in different tissues and in response to elicitors.

Proteomic studies to identify and quantify the enzymes and regulatory proteins involved in the pathway.

By integrating these datasets, researchers can construct comprehensive models of pterocarpan (B192222) metabolism, leading to the identification of novel genes, enzymes, and regulatory elements. This systems-level understanding is a prerequisite for targeted metabolic engineering efforts.

Exploration of Novel Plant Sources for Enhanced Understanding of Conjugated Pterocarpan Metabolism

Medicarpin and its conjugates have been identified in a range of leguminous plants, including chickpea (Cicer arietinum) and alfalfa (Medicago sativa). hmdb.ca However, the diversity of pterocarpan conjugates across the legume family is likely to be much broader. A systematic exploration of different legume species, particularly those known for their disease resistance or traditional medicinal uses, could reveal novel pterocarpan conjugates with unique structures and biological activities.

Future research in this area should involve:

Screening a diverse collection of legume germplasm for the presence of medicarpin and its conjugates using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Characterizing the chemical structures of novel conjugates using nuclear magnetic resonance (NMR) spectroscopy.

Investigating the biosynthetic pathways of these novel conjugates to understand the evolutionary diversification of pterocarpan metabolism.

This exploration could lead to the discovery of new natural products with potential applications in agriculture and medicine.

Biotechnological Potential for Enhancing Plant Resilience through Metabolic Engineering

Medicarpin is a well-known phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. nih.gov The conjugation of medicarpin to form this compound is thought to be a detoxification and storage mechanism, allowing the plant to accumulate a large pool of this defense compound that can be rapidly converted back to the active aglycone upon infection. colab.ws Enhancing the biosynthesis and accumulation of medicarpin and its conjugates through metabolic engineering is a promising strategy for improving disease resistance in crop plants. nih.gov

Future biotechnological research should focus on:

Overexpressing key biosynthetic genes, such as those encoding isoflavone synthase or the specific glucosyltransferases and malonyltransferases, to increase the flux towards this compound. nih.gov

Engineering the regulatory networks by overexpressing key transcription factors to upregulate the entire pathway.

Transferring the medicarpin biosynthetic pathway into non-leguminous crops to confer broad-spectrum disease resistance.

Successful implementation of these strategies could lead to the development of more resilient and productive crop varieties, reducing the reliance on chemical pesticides in agriculture.

Q & A

Q. What are the established protocols for isolating Medicarpin 3-O-glucoside-6'-malonate (MeGM) from plant sources, and how are these methods validated?

MeGM is typically isolated from leguminous plants like alfalfa (Medicago sativa) and chickpea (Cicer arietinum) using solvent extraction followed by chromatographic purification. Ethanol or methanol extracts are fractionated via column chromatography (e.g., silica gel or Sephadex LH-20), with final purification achieved using reversed-phase HPLC . Validation involves comparative analysis with authenticated standards via NMR and mass spectrometry (e.g., FAB-MS showing ions at m/z = 433 for MeGM and 271 for its aglycone, medicarpin) . Purity is confirmed using UV-Vis spectroscopy (absorption peaks at 280–308 nm) .

Q. How is the chemical structure of MeGM elucidated using spectroscopic and chromatographic techniques?

Structural characterization employs:

- 1D/2D-NMR : To confirm glycosylation (e.g., δ 4.24 ppm for malonyl protons) and stereochemistry .

- FAB-MS : Detects molecular ions (m/z = 433 [M+H]⁺) and fragmentation patterns consistent with malonylated glucosides .

- HPLC-UV : Retention times and UV profiles (e.g., λmax = 280–308 nm) are compared to reference compounds .

Q. What is the biological significance of MeGM in plant systems, and how is its constitutive presence confirmed?

MeGM is a phytoalexin involved in plant defense against pathogens. Its constitutive presence in chickpea cell cultures was confirmed via LC-MS profiling and enzymatic hydrolysis, which showed stable malonylation under physiological conditions . Induction studies using fungal elicitors (e.g., Ascochyta rabiei) demonstrate upregulated MeGM biosynthesis, validated via qPCR of pathway genes (e.g., vestitone reductase) .

Advanced Research Questions

Q. What experimental models are used to study MeGM’s role in plant-pathogen interactions, and how are contradictions in its stability addressed?

- Fungal Elicitation : Chickpea cell cultures treated with fungal cell wall extracts (e.g., chitin) show increased MeGM accumulation, measured via LC-MS .

- Hydrolysis Studies : Contradictions in malonyl stability are resolved using mild alkaline hydrolysis (pH 8–9) to preserve the glucoside moiety while removing malonate. Acidic conditions (pH < 2) hydrolyze both malonate and glycoside bonds, releasing medicarpin aglycone .

Q. How do genomic and metabolomic approaches elucidate the biosynthetic pathway of MeGM in legumes?

- Genome-Scale Metabolic Models : Comparative models (e.g., Medicago vs. Arabidopsis) identify species-specific reactions, such as malonyltransferase activity in MeGM biosynthesis .

- Transcriptomics : RNA-seq of elicited chickpea cells reveals upregulation of isoflavonoid pathway genes (e.g., P450 monooxygenases, UGT71G1 for glycosylation) .

- Metabolite Profiling : Integrated LC-MS and <sup>13</sup>C-labeling track malonate incorporation into MeGM, confirming its role as a storage form of medicarpin .

Q. What methodological challenges arise in quantifying MeGM in complex plant matrices, and how are they mitigated?

- Matrix Effects : Co-eluting flavonoids (e.g., formononetin derivatives) interfere with quantification. Solid-phase extraction (SPE) with C18 cartridges improves specificity .

- Quantitative NMR (qNMR) : Internal standards (e.g., trimethylsilyl propionate) enable absolute quantification when MS sensitivity is limited by low analyte concentrations .

Q. How does MeGM’s malonyl group influence its biological activity compared to non-malonylated analogs?

- Bioactivity Assays : Malonylation enhances solubility and stability in vacuolar storage, as shown by comparative studies with medicarpin-3-O-glucoside. In vitro antifungal assays (e.g., against Fusarium oxysporum) demonstrate reduced activity for malonylated forms, suggesting a detoxification/storage role .

- Molecular Dynamics : Simulations reveal malonate’s steric effects on receptor binding, explaining reduced antimicrobial efficacy compared to aglycones .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in MeGM bioactivity studies?

- ANOVA : For multi-factor experiments (e.g., malonate treatment × pathogen strain), two-way ANOVA identifies interaction effects (e.g., P < 0.05 for malonate’s metabolic impact) .

- Dose-Response Modeling : IC50 values for nod gene induction (e.g., 300 nM in Rhizobium meliloti) are calculated using nonlinear regression (e.g., GraphPad Prism) .

Methodological Resources

- Structural Elucidation : Refer to NIST Chemistry WebBook for spectral databases .

- Biosynthesis Studies : Use AraGEM and iRS1563 models for pathway reconstruction .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks for hypothesis-driven research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.